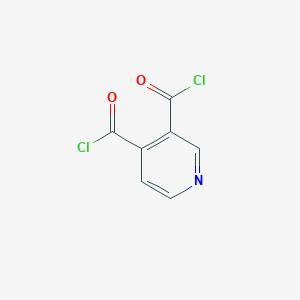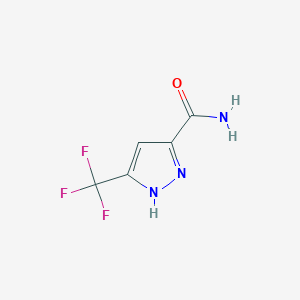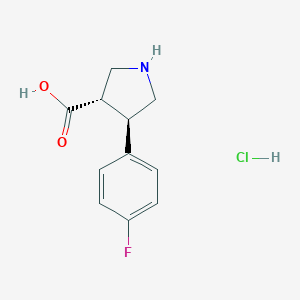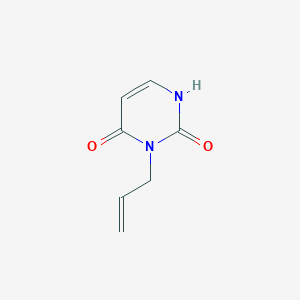
6-Chloro-3-methylpicolinaldehyde
Übersicht
Beschreibung
6-Chloro-3-methylpicolinaldehyde is a chemical compound with the empirical formula C7H6ClNO . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1ccc(Cl)nc1C=O . This indicates that the molecule consists of a pyridine ring with a chlorine atom and a methyl group attached to it, and an aldehyde group attached to the ring . Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 155.58 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Researchers have demonstrated the utility of 6-Chloro-3-methylpicolinaldehyde and its analogs in synthesizing a wide range of complex organic compounds. For instance, Meier et al. (2013) reported a five-step procedure for synthesizing Pyrido[3,4-c][1,9]phenanthroline, showcasing a novel N-containing ring skeleton derived from 4-methylpyridine-3-carbonitrile through condensation, which was converted via 6-oxo- and 6-chloro derivatives (Meier, Sömmer, Girreser, & Clement, 2013). Similarly, Jiang et al. (2015) highlighted the efficient synthesis of pyrrolo[2,3-d]pyrimidines via a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction, indicating the versatility of related compounds in facilitating complex synthesis processes (Jiang, Sun, Jiang, & Ma, 2015).
Photochemical Studies
The photochemistry of 6-chloro and 6-bromopicolinic acids in water was thoroughly investigated by Rollet et al. (2006), providing insights into heterolytic versus homolytic photodehalogenation processes. This study contributes to our understanding of the photophysical behavior of chloro- and bromo- substituted picolinic acids under various conditions (Rollet, Richard, & Pilichowski, 2006).
Catalytic Applications and Chemical Reactions
The role of this compound derivatives in catalyzing chemical reactions has also been documented. For example, the synthesis and optical properties of aluminum and zinc quinolates, facilitated by styryl substituent in 2-position, were explored, indicating significant potential for applications in photovoltaic cells and other electronic devices (Barberis & Mikroyannidis, 2006).
Safety and Hazards
6-Chloro-3-methylpicolinaldehyde is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictogram GHS07 indicates that it can cause certain health hazards . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .
Eigenschaften
IUPAC Name |
6-chloro-3-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTISOPNIFMIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598360 | |
| Record name | 6-Chloro-3-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211537-07-3 | |
| Record name | 6-Chloro-3-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene](/img/structure/B168080.png)
![6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine](/img/structure/B168104.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)




